molecular formula C17H19FN4O3S B2846276 2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1788677-42-8

2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2846276
CAS No.: 1788677-42-8
M. Wt: 378.42
InChI Key: DLWGTPSQCJUCIQ-UHFFFAOYSA-N
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Description

The compound “2-(3-fluorobenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide” is a chemical compound that has been studied for its potential applications . It is related to a series of fluorinated Trk inhibitors .


Synthesis Analysis

The synthesis of this compound involves the rational remodeling of the amide moiety of a 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-amide lead structure . This process accommodates efficient fluorine-18 labeling .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The compound contains a pyrrolidin-1-yl group attached to a pyridine ring, which is further connected to a fluorobenzenesulfonamido group .


Chemical Reactions Analysis

The compound is involved in a series of reactions that lead to the formation of fluorinated Trk inhibitors . These reactions involve the use of fluorine-18 labeling .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C9H13BN2O2, and it has a molecular weight of 192.02 .

Scientific Research Applications

Antitumor Applications

A study explored sulfonamide derivatives for their potential as antitumor agents, highlighting the synthesis of compounds with low toxicity and high antitumor activity. These compounds, including sulfonamide derivatives of 5-flurouracil and nitrogen mustard, showed promise in cancer treatment due to their therapeutic index, indicating their potential for development into potent antitumor drugs with reduced side effects (Huang, Lin, & Huang, 2001).

Corrosion Inhibition

Research on piperidine derivatives, including sulfonamides, has shown their effectiveness in inhibiting the corrosion of iron, a property valuable in industrial applications. Quantum chemical calculations and molecular dynamics simulations have been used to predict the adsorption behaviors of these derivatives on iron surfaces, which correlate with their corrosion inhibition efficiencies. This suggests potential applications in developing new materials for corrosion protection (Kaya et al., 2016).

Antimicrobial and Analgesic Activities

Another avenue of research has been the synthesis and evaluation of new pyridine derivatives as antimicrobial and analgesic agents. These studies have produced compounds with significant biological activity, suggesting the potential of sulfonamide derivatives in developing new treatments for microbial infections and pain management (Patel & Agravat, 2008).

PI3K/mTOR Inhibition for Cancer Therapy

Sulfonamide derivatives have also been investigated for their role in inhibiting PI3Kα and mTOR, key targets in cancer therapy. This research has led to the development of compounds with potent inhibitory activity against these enzymes, offering a pathway to new cancer treatments (Stec et al., 2011).

Mechanism of Action

The compound acts as an inhibitor for tropomyosin receptor kinases (TrkA/B/C), which are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to handle the compound with care and follow safety guidelines to avoid exposure .

Future Directions

The compound has potential applications in the field of medical imaging, particularly in positron emission tomography (PET) imaging . It could be used to explore the role of TrkA/B/C in various neurodegenerative diseases and cancers .

Properties

IUPAC Name

2-[(3-fluorophenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c18-13-4-3-5-15(10-13)26(24,25)20-11-17(23)21-14-7-9-22(12-14)16-6-1-2-8-19-16/h1-6,8,10,14,20H,7,9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWGTPSQCJUCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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